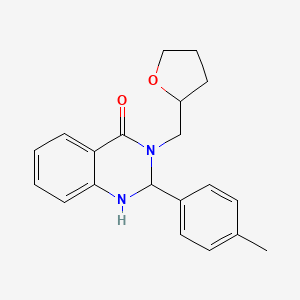![molecular formula C23H22ClNO2 B4982524 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of fibric acid derivatives and is structurally similar to fenofibrate, which is commonly used as a lipid-lowering agent.
Mécanisme D'action
Clofibric acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This leads to the upregulation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Clofibric acid has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease serum triglycerides and cholesterol levels, as well as increase high-density lipoprotein (HDL) cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antitumor and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has well-established protocols for its use. However, it also has some limitations, such as its potential for non-specific effects and the need for careful control of dosage and duration of treatment.
Orientations Futures
There are several future directions for the use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid in scientific research. One area of interest is the potential use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, there is ongoing research into the use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid as a tool to study the regulation of gene expression and the potential for its use in epigenetic research.
In conclusion, N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities, and has been used as a tool to study the regulation of gene expression. While it has several advantages for use in lab experiments, careful control of dosage and duration of treatment is necessary. There are several future directions for the use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid in scientific research, particularly in the areas of metabolic disorders and epigenetic research.
Méthodes De Synthèse
Clofibric acid can be synthesized through the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by the reaction with 2,2-diphenylacetic acid in the presence of a base catalyst. The product is then purified through recrystallization to obtain pure N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid.
Applications De Recherche Scientifique
Clofibric acid has been extensively used in scientific research for its various applications. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities. It has also been used as a tool to study the regulation of gene expression, particularly in the liver.
Propriétés
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-17-16-20(24)12-13-21(17)27-15-14-25-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,22H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSGBOFKBSTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)
![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)

![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)


![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
